Ethyl 2-(methylamino)-3-phenylpropanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(methylamino)-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)11(13-2)9-10-7-5-4-6-8-10/h4-8,11,13H,3,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCBBIWXYBRHCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 Methylamino 3 Phenylpropanoate and Its Derivatives
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the target molecule in fewer steps, often by forming the core structure from readily available precursors. These methods focus on creating the ester and the N-methylamino group in a concerted or sequential manner on a phenylpropanoate framework.
While aminolysis of esters typically leads to amide formation, the term can also describe the nucleophilic attack of an amine on an activated carboxylic acid derivative or the displacement of a leaving group by an amine. In the context of synthesizing Ethyl 2-(methylamino)-3-phenylpropanoate, a key strategy involves the reaction of methylamine (B109427) with an ethyl 3-phenylpropanoate derivative bearing a suitable leaving group at the C-2 position.
This reaction is a nucleophilic substitution where methylamine acts as the nucleophile. A common precursor for this approach is ethyl 2-bromo-3-phenylpropanoate. The reaction proceeds as follows:
Reactants : Ethyl 2-bromo-3-phenylpropanoate and Methylamine (CH₃NH₂).
Mechanism : The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic C-2 carbon of the ester, displacing the bromide ion.
Conditions : The reaction is typically carried out in a polar solvent to facilitate the dissolution of the amine and stabilize the transition state. An excess of methylamine is often used to act as both the nucleophile and the base to neutralize the hydrogen bromide formed as a byproduct, preventing the protonation of the unreacted amine.
| Reactant 1 | Reactant 2 | Solvent | Key Condition | Product |
| Ethyl 2-bromo-3-phenylpropanoate | Methylamine | Ethanol (B145695) | Excess methylamine | This compound |
| Ethyl 2-tosyloxy-3-phenylpropanoate | Methylamine | Acetonitrile | Non-nucleophilic base (e.g., Et₃N) | This compound |
This method is straightforward but may be limited by the availability of the halogenated or tosylated ester precursor.
Condensation reactions can be employed to build the α-amino acid backbone. One of the most effective methods in this category is reductive amination. libretexts.orgnumberanalytics.com This process involves the condensation of a ketone or aldehyde with an amine to form an imine, which is then reduced in situ to the corresponding amine. libretexts.orgnumberanalytics.compsu.edu
To synthesize the target compound, ethyl 2-oxo-3-phenylpropanoate (B1228592) (ethyl phenylpyruvate) serves as the keto-ester precursor. This precursor is reacted with methylamine to form an intermediate imine, which is subsequently reduced.
Step 1: Imine Formation : The carbonyl group of ethyl 2-oxo-3-phenylpropanoate condenses with methylamine, eliminating a molecule of water to form an N-methyl imine.
Step 2: Reduction : A reducing agent is used to reduce the C=N double bond of the imine to a C-N single bond.
A variety of reducing agents can be employed, with the choice influencing reaction conditions and selectivity. Sodium cyanoborohydride (NaBH₃CN) is a common choice as it is mild enough to selectively reduce the imine in the presence of the ketone. libretexts.org Other systems include catalytic hydrogenation (H₂/Pd, PtO₂) or other hydride reagents. organic-chemistry.org
| Carbonyl Precursor | Amine | Reducing Agent | Typical Solvent |
| Ethyl 2-oxo-3-phenylpropanoate | Methylamine | Sodium cyanoborohydride (NaBH₃CN) | Methanol (B129727) |
| Ethyl 2-oxo-3-phenylpropanoate | Methylamine | Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Ethanol |
| Ethyl 2-oxo-3-phenylpropanoate | Methylamine | Titanium(IV) isopropoxide / Sodium borohydride (B1222165) | Dichloromethane (B109758) |
Perhaps the most common and direct route involves the modification of a readily available precursor, ethyl 2-amino-3-phenylpropanoate (ethyl phenylalaninate), which is derived from the natural amino acid phenylalanine.
N-alkylation of ethyl phenylalaninate directly introduces the methyl group onto the nitrogen atom. This can be achieved through several methods:
Direct Methylation with Methyl Halides : Reacting ethyl phenylalaninate with a methylating agent such as methyl iodide (CH₃I) in the presence of a non-nucleophilic base (e.g., potassium carbonate, K₂CO₃) can yield the desired product. A significant challenge with this method is controlling the degree of alkylation, as over-alkylation can occur to form the quaternary ammonium (B1175870) salt. asianpubs.org
Reductive Amination with Formaldehyde (B43269) : A highly efficient and controllable method for monomethylation is the reductive amination of ethyl phenylalaninate using formaldehyde. The primary amine reacts with formaldehyde to form an intermediate imine (or aminal), which is then reduced in situ. This process, a variant of the Eschweiler-Clarke reaction, is known for providing high yields of monomethylated products. organic-chemistry.org
| Starting Material | Reagents | Base/Catalyst | Outcome |
| Ethyl phenylalaninate HCl | Methyl iodide (CH₃I), K₂CO₃ | K₂CO₃ | N-methylation, risk of over-alkylation |
| Ethyl phenylalaninate | Formaldehyde (CH₂O), NaBH₃CN | Acetic Acid (catalyst) | Selective N-monomethylation |
| Ethyl phenylalaninate | Formaldehyde, H₂/Pd-C | - | Clean N-monomethylation |
This subsection focuses on strategies that convert the primary amino group of ethyl phenylalaninate into a methylamino group. While overlapping with N-alkylation, the emphasis here is on the specific transformation.
A robust method involves a two-step process using a protecting group. For instance, the primary amine can first be reacted with a sulfonyl chloride, such as 2-nitrobenzenesulfonyl chloride (o-NBS-Cl), in the presence of a base like triethylamine (B128534). asianpubs.org The resulting sulfonamide is then methylated on the nitrogen atom using methyl iodide and a base like potassium carbonate. Finally, the 2-nitrobenzenesulfonyl protecting group is cleaved using a nucleophile like thiophenol with potassium carbonate to reveal the N-methylated amine. asianpubs.org
Synthetic Sequence via Sulfonamide Intermediate asianpubs.org
Protection : Ethyl phenylalaninate + 2-Nitrobenzenesulfonyl chloride → Ethyl 2-(2-nitrophenylsulfonamido)-3-phenylpropanoate
N-Methylation : Product from Step 1 + Methyl iodide (CH₃I) + K₂CO₃ → Ethyl 2-(N-methyl-2-nitrophenylsulfonamido)-3-phenylpropanoate
Deprotection : Product from Step 2 + Thiophenol + K₂CO₃ → this compound
This pathway, although longer, offers excellent control and avoids the issue of over-alkylation, making it suitable for syntheses where high purity is critical.
Derivatization of Pre-existing Phenylpropanoate Esters
Indirect Synthetic Pathways and Intermediate Precursors
Indirect pathways involve the synthesis of the target molecule through a multi-step sequence, often starting from fundamental building blocks. These routes provide flexibility and are crucial when direct precursors are unavailable or when specific stereochemistry must be established.
A common indirect route starts with the amino acid L-phenylalanine. The synthesis proceeds through the protection of the amino group, esterification of the carboxylic acid, methylation of the protected amine, and finally, deprotection.
Example Pathway Starting from L-Phenylalanine:
N-Protection : The amino group of L-phenylalanine is first protected to prevent side reactions during subsequent steps. A common protecting group is the benzyloxycarbonyl (Cbz) group, introduced using benzyl (B1604629) chloroformate (Cbz-Cl).
L-Phenylalanine + Cbz-Cl → N-Cbz-L-phenylalanine
Esterification : The carboxylic acid of the N-protected amino acid is then converted to an ethyl ester. This is typically achieved by reacting it with ethanol in the presence of an acid catalyst like sulfuric acid or thionyl chloride. mdpi.comgoogle.com
N-Cbz-L-phenylalanine + Ethanol/H⁺ → Ethyl N-Cbz-L-phenylalaninate
N-Methylation : The protected nitrogen atom can be methylated. Since the Cbz group leaves a proton on the nitrogen, a strong base like sodium hydride (NaH) is used to deprotonate it, followed by the addition of methyl iodide.
Ethyl N-Cbz-L-phenylalaninate + NaH, then CH₃I → Ethyl N-Cbz-N-methyl-L-phenylalaninate
Deprotection : The final step is the removal of the Cbz protecting group. This is typically accomplished via catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst), which cleaves the Cbz group to yield the final product and toluene (B28343) and carbon dioxide as byproducts.
Ethyl N-Cbz-N-methyl-L-phenylalaninate + H₂/Pd-C → this compound
This indirect route is highly versatile and allows for the preservation of the original stereochemistry of L-phenylalanine, leading to the enantiomerically pure product.
Synthesis via α-Amino Acid Ester Salts
A prevalent and straightforward approach to this compound involves the direct N-alkylation of the corresponding primary amino acid ester salt, typically Ethyl 2-amino-3-phenylpropanoate hydrochloride (phenylalanine ethyl ester hydrochloride). This method can be achieved through two primary pathways: reductive amination and direct nucleophilic substitution.
Reductive Amination: This two-step, one-pot procedure involves the reaction of the amino acid ester with an aldehyde (in this case, formaldehyde or a formaldehyde equivalent) to form an intermediate imine or enamine, which is then reduced in situ to the desired N-methylated product.
A typical procedure involves treating the α-amino acid ester hydrochloride with an aldehyde in the presence of a reducing agent. researchgate.netchimia.ch Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation. researchgate.net The reaction is generally carried out in a suitable solvent, such as methanol or ethanol, at room temperature or with gentle heating. The hydrochloride salt of the amino ester is often neutralized in situ with a base to liberate the free amine for the reaction.
Nucleophilic Substitution: This classic method involves the direct reaction of the amino acid ester with a methylating agent, such as methyl iodide (CH₃I). monash.edu To proceed effectively, the primary amine of the phenylalanine ethyl ester needs to be deprotonated using a base to enhance its nucleophilicity. Common bases for this purpose include potassium carbonate or triethylamine. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF). A significant drawback of this method is the potential for over-alkylation, leading to the formation of the quaternary ammonium salt. To control the degree of methylation, careful stoichiometry control and the use of protecting groups on the nitrogen atom are often necessary. monash.edu For instance, a sulfonamide protecting group can be employed to facilitate mono-N-methylation. monash.edu
| Method | Starting Material | Reagents | Key Features |
| Reductive Amination | Ethyl 2-amino-3-phenylpropanoate HCl | Formaldehyde, NaBH₄ | Mild conditions, one-pot procedure. researchgate.netchimia.ch |
| Nucleophilic Substitution | Ethyl 2-amino-3-phenylpropanoate HCl | Methyl iodide, Base (e.g., K₂CO₃) | Prone to over-alkylation, may require protecting groups for selectivity. monash.edu |
Utilization of 3-Oxo-3-phenylpropanoate Esters as Building Blocks
An alternative synthetic strategy commences with a β-keto ester, specifically ethyl 3-oxo-3-phenylpropanoate, also known as ethyl benzoylacetate. This approach builds the α-amino acid scaffold from a different set of precursors. The synthesis of ethyl benzoylacetate itself can be achieved through the hydrolysis of ethyl benzoylacetoacetate. orgsyn.org
The conversion of ethyl 3-oxo-3-phenylpropanoate to the target compound involves the introduction of the amino group at the α-position and subsequent N-methylation. One plausible route involves a reductive amination protocol. The β-keto ester can be reacted with an ammonia (B1221849) source and a reducing agent to form the corresponding β-amino ester. Subsequent N-methylation would then yield the final product.
A more direct approach involves a reaction with methylamine in the presence of a reducing agent. This would constitute a direct reductive amination of the ketone functionality within the β-keto ester. These types of reactions can be catalyzed by various metal catalysts and are often performed under a hydrogen atmosphere or with other hydrogen sources. nih.gov
| Starting Material | Intermediate | Key Transformation | Potential Reagents |
| Ethyl 3-oxo-3-phenylpropanoate | Ethyl 2-amino-3-phenylpropanoate | Reductive amination | Ammonia/H₂, Methylamine/H₂, Metal catalyst |
Approaches from Related Amine-Containing Alcohols
Synthesizing this compound from a pre-existing amine-containing alcohol, such as N-methyl-L-phenylalaninol, presents another viable pathway. This method leverages a readily available chiral precursor and involves the transformation of the alcohol functionality into the desired ethyl ester.
The synthesis of N-methyl-L-phenylalaninol can be accomplished starting from L-phenylalanine methyl ester hydrochloride. rsc.org The amino group is first protected, for example, as a methyl carbamate, and then reduced to the N-methyl derivative. The ester group is subsequently reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). rsc.org
Once N-methyl-L-phenylalaninol is obtained, the synthesis of the target ester requires a two-step sequence:
Oxidation of the primary alcohol to a carboxylic acid: This can be achieved using a variety of oxidizing agents. Common methods include Jones oxidation (CrO₃ in sulfuric acid and acetone) or Swern oxidation (oxalyl chloride, DMSO, and a hindered base). Milder, more modern oxidation protocols are also available. This step yields N-methyl-L-phenylalanine.
Esterification of the carboxylic acid: The resulting N-methyl-L-phenylalanine is then esterified to form the ethyl ester. A classic method for this is the Fischer esterification, which involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. nih.gov
| Starting Material | Intermediate | Key Transformations | Typical Reagents |
| N-methyl-L-phenylalaninol | N-methyl-L-phenylalanine | 1. Oxidation of alcohol to carboxylic acid2. Esterification | 1. Jones reagent or Swern oxidation2. Ethanol, H₂SO₄ (Fischer esterification) |
Catalytic Strategies in Synthesis
The development of catalytic methods has significantly advanced the synthesis of N-alkylated amino acids and their esters, offering more efficient, selective, and environmentally benign alternatives to traditional stoichiometric approaches. nih.govnih.gov
Metal-Catalyzed Reaction Development
Transition metal catalysts have proven to be highly effective for the N-alkylation of amines, including amino acid esters. Ruthenium and iron-based catalysts are particularly noteworthy in this context. nih.govnih.gov These catalytic systems often operate via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In this process, the catalyst temporarily abstracts hydrogen from an alcohol (which can serve as the alkylating agent), converting it to the corresponding aldehyde in situ. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the "borrowed" hydrogen. This approach is atom-economical as the only byproduct is water. nih.gov
For the synthesis of this compound, methanol can be used as the C1 source in a metal-catalyzed N-methylation reaction. Ruthenium complexes have been shown to catalyze the N-methylation of amines using methanol under weakly basic conditions. researchgate.net Similarly, iron-based catalysts have been developed for the direct N-alkylation of unprotected α-amino acids with alcohols. nih.gov
| Catalyst Type | Alkylating Agent | Mechanism | Advantages |
| Ruthenium complexes | Alcohols (e.g., methanol) | Borrowing Hydrogen | High atom economy, formation of water as the only byproduct. nih.govresearchgate.net |
| Iron complexes | Alcohols | Borrowing Hydrogen | Use of an earth-abundant and less toxic metal. nih.gov |
Organocatalysis in N-Substitution Reactions
In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing a metal-free alternative for various chemical transformations. While direct organocatalytic N-methylation of amino acid esters is an area of ongoing research, related organocatalytic methods for the synthesis of α-amino esters have been developed. These strategies often involve the activation of substrates through non-covalent interactions, such as hydrogen bonding.
For instance, chiral phosphoric acids have been used as catalysts in asymmetric N-H insertion reactions to provide access to α-aryl glycines. While not a direct N-methylation, this demonstrates the potential of organocatalysts to facilitate C-N bond formation in the synthesis of amino acid derivatives. The development of an organocatalytic system for the direct and selective N-methylation of phenylalanine ethyl ester would be a significant advancement in the field.
Purification and Isolation Techniques in Synthetic Pathways
The successful synthesis of this compound relies heavily on effective purification and isolation techniques to obtain the product in high purity. The choice of method depends on the physical and chemical properties of the target compound and the impurities present.
Extraction: After the reaction is complete, a common first step is an aqueous workup to remove inorganic salts and water-soluble reagents. The product is typically extracted from the aqueous phase into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. rsc.org
Chromatography: Column chromatography is a widely used technique for purifying N-alkylated amino acid esters. Silica (B1680970) gel is the most common stationary phase, and the mobile phase is typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate). chemicalbook.com The polarity of the eluent is adjusted to achieve optimal separation of the desired product from starting materials and byproducts.
Distillation: If the product is a thermally stable liquid with a sufficiently low boiling point, vacuum distillation can be an effective method for purification. chemicalbook.com This technique separates compounds based on differences in their boiling points and is particularly useful for removing non-volatile impurities.
Recrystallization: For solid products or those that can be converted into crystalline salts (e.g., hydrochloride salts), recrystallization is a powerful purification technique. rsc.org The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.
| Technique | Principle | Application |
| Extraction | Partitioning between immiscible liquid phases | Initial removal of water-soluble impurities. rsc.org |
| Column Chromatography | Differential adsorption on a stationary phase | Separation of compounds with different polarities. chemicalbook.com |
| Vacuum Distillation | Separation based on boiling point differences at reduced pressure | Purification of thermally stable liquids. chemicalbook.com |
| Recrystallization | Difference in solubility at varying temperatures | Purification of crystalline solids or salts. rsc.org |
Chromatographic Separation Methods (e.g., Flash Chromatography)
Flash chromatography is a widely utilized technique for the purification of organic compounds, including derivatives of amino acids like this compound. This method is a rapid form of column chromatography that employs a positive pressure to force the mobile phase through a stationary phase, typically silica gel. The separation is based on the differential partitioning of the components of a mixture between the stationary and mobile phases.
For N-alkylated amino acid esters, the choice of the stationary and mobile phases is crucial for achieving effective separation. Silica gel is a common stationary phase for these types of compounds due to its polarity. The mobile phase, a solvent or a mixture of solvents, is selected to provide an optimal retention factor (Rf) for the target compound, generally in the range of 0.25 to 0.35 on a thin-layer chromatography (TLC) plate, to ensure good separation.
In the context of purifying compounds structurally similar to this compound, such as N-protected phenylalanine methyl esters, solvent systems for flash chromatography often consist of a mixture of a non-polar solvent and a more polar solvent. Common solvent systems include gradients of ethyl acetate in hexane or dichloromethane in methanol. For basic compounds containing an amine group, such as the target molecule, it can be beneficial to add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the eluent. This helps to prevent the compound from tailing on the acidic silica gel, leading to sharper peaks and better separation.
A typical procedure for the flash chromatographic purification of a reaction mixture containing an N-methylated phenylalanine ester would involve the following steps:
Concentration of the crude reaction mixture.
Adsorption of the crude material onto a small amount of silica gel.
Preparation of a silica gel column packed in the chosen solvent system.
Loading of the adsorbed sample onto the top of the column.
Elution with the solvent system, often starting with a lower polarity mixture and gradually increasing the polarity.
Collection of fractions and analysis by TLC or other methods to identify the fractions containing the pure product.
| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference Compound |
|---|---|---|---|
| N-(2-Nitrobenzenesulfonamide)-L-phenylalanine methyl ester | Silica Gel | Not specified | Yes asianpubs.org |
| General N-alkyl amino acid methyl esters | Silica Gel | Toluene/Ethyl Ether (gradient) | Yes nih.gov |
Crystallization Techniques for Product Isolation
Crystallization is a powerful purification technique for solid compounds, relying on the principle that a compound will be more soluble in a hot solvent than in a cold solvent. As a saturated solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in smaller amounts, ideally remain in the solution. For amino acid esters, crystallization is often employed to isolate the product as a salt, such as a hydrochloride salt, which frequently exhibits better crystalline properties than the free base.
The selection of an appropriate solvent or solvent system is the most critical parameter in developing a successful crystallization procedure. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but completely at or near its boiling point. For amino acid ester hydrochlorides, polar solvents or mixtures of polar and non-polar solvents are often effective.
A common method for the crystallization of phenylalanine ester hydrochlorides involves dissolving the crude product in a minimal amount of a hot alcohol, such as ethanol or methanol. A less polar solvent, or "anti-solvent," such as ethyl acetate, diethyl ether, or hexane, is then added dropwise until the solution becomes turbid. Upon cooling, and sometimes with scratching of the inner surface of the flask to induce nucleation, crystals of the purified salt are formed.
For instance, the purification of L-phenylalanine methyl ester hydrochloride has been reported via recrystallization from a mixture of ethyl acetate and ethanol (95:5) rsc.org. This technique yields a white crystalline solid with high purity. The process generally involves:
Dissolving the crude product in a minimum volume of the hot solvent mixture.
Allowing the solution to cool slowly to room temperature.
Further cooling the mixture in an ice bath or refrigerator to maximize crystal formation.
Collecting the crystals by filtration.
Washing the crystals with a small amount of the cold solvent to remove any residual impurities.
Drying the crystals under vacuum.
The following table summarizes crystallization solvents and conditions reported for phenylalanine ester derivatives, which can serve as a starting point for the crystallization of this compound and its salts.
| Compound | Solvent System | Outcome | Reference Compound |
|---|---|---|---|
| L-Phenylalanine methyl ester hydrochloride | Ethyl acetate / Ethanol (95:5) | White solid | Yes rsc.org |
| Ethyl 3-(pyridin-2-ylamino)propanoate | Petroleum ether / Ethyl acetate (5:1) | White plate-like crystals | Yes google.com |
Q & A
Basic Questions
Q. What analytical techniques are commonly employed to characterize Ethyl 2-(methylamino)-3-phenylpropanoate?
- Methodological Answer : The compound is analyzed using gas chromatography-mass spectrometry (GC-MS) for purity assessment and quantification, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (e.g., verifying the methylamino and phenyl groups), and mass spectrometry for molecular weight validation. These techniques are critical for ensuring batch consistency in synthetic workflows .
Q. What synthetic routes are typically used to prepare this compound?
- Methodological Answer : A common approach involves reacting ethyl 3-phenylpropanoate derivatives with methylamine sources under basic conditions (e.g., triethylamine in dichloromethane). Reaction monitoring via thin-layer chromatography (TLC) with hexane/ethyl acetate eluents ensures completion, followed by solvent evaporation and purification via column chromatography .
Q. How is this compound utilized as a reference standard in analytical chemistry?
- Methodological Answer : It serves as a calibration standard in GC-MS to quantify structurally similar esters or amino acid derivatives. For example, retention time matching and fragmentation patterns in mass spectra are cross-validated against the compound’s known profile to identify unknowns in complex mixtures .
Q. What are its primary applications in material science research?
- Methodological Answer : The compound’s density, viscosity, and thermal stability are measured to model ester-based polymer systems. Differential scanning calorimetry (DSC) and rheological studies are conducted to assess its suitability as a plasticizer or monomer in material synthesis .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized while minimizing impurities?
- Methodological Answer : Optimization includes:
- Reaction Conditions : Controlled reflux temperatures (e.g., 80–100°C) under inert atmospheres to prevent oxidation.
- Catalyst Screening : Testing bases like DBU or K₂CO₃ to enhance nucleophilic substitution efficiency.
- Purification : Gradient elution in HPLC with C18 columns to isolate the target compound from byproducts like unreacted amines or ester hydrolysis products .
Q. How can discrepancies in NMR data during structural elucidation be resolved?
- Methodological Answer : Contradictions in proton/carbon shifts (e.g., overlapping signals for methylamino and phenyl groups) are addressed by:
- 2D NMR : HSQC and HMBC experiments to assign quaternary carbons and confirm connectivity.
- Deuterated Solvent Swapping : Comparing spectra in DMSO-d₆ vs. CDCl₃ to resolve solvent-induced shifts.
- Computational Modeling : DFT-based NMR prediction tools (e.g., ACD/Labs) to validate experimental data .
Q. What strategies are used to study its interactions with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilizing the compound on sensor chips to measure binding kinetics with enzymes or receptors.
- Molecular Docking : Using software like AutoDock Vina to predict binding poses in active sites, guided by the compound’s trifluoromethyl and ester moieties .
Q. How are impurities profiled during synthesis, and what analytical thresholds apply?
- Methodological Answer : Impurities like unreacted methylamine or ester hydrolysis byproducts are quantified via:
- HPLC-DAD : Using UV absorbance at 210–254 nm to detect low-level contaminants.
- ICH Guidelines : Setting acceptance criteria (e.g., ≤0.15% for any unspecified impurity) aligned with pharmaceutical standards.
- Stability Studies : Accelerated degradation under heat/humidity to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
